2-[3-Amino-4,6-dimethyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone
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Overview
Description
2-(3-AMINO-2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-5-YL)-1-(4-BROMOPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a benzoyl group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-AMINO-2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-5-YL)-1-(4-BROMOPHENYL)-1-ETHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, benzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced techniques to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-AMINO-2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-5-YL)-1-(4-BROMOPHENYL)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH levels. Catalysts and solvents are also used to enhance the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2-(3-AMINO-2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-5-YL)-1-(4-BROMOPHENYL)-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-AMINO-2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-5-YL)-1-(4-BROMOPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)(5-([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]METHYL)-2-THIENYL)METHANONE
- 3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-(3-AMINO-2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-5-YL)-1-(4-BROMOPHENYL)-1-ETHANONE is unique due to its specific structural features, such as the presence of both benzoyl and bromophenyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H19BrN2O2S |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(3-amino-2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-5-yl)-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C24H19BrN2O2S/c1-13-18(12-19(28)15-8-10-17(25)11-9-15)14(2)27-24-20(13)21(26)23(30-24)22(29)16-6-4-3-5-7-16/h3-11H,12,26H2,1-2H3 |
InChI Key |
ZPKUFOYVVTYVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)C)CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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